N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is of particular interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Mode of Action
It is known that the functionalization of n-(benzo[d]thiazol-2-yl)benzamide with a nitro (no2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . The o-NO2 substituent with intrinsic steric hindrance engendered a distorted geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 2-aminobenzothiazole with 3-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methylthio group, which may result in different biological activities and properties.
N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide:
N-(benzo[d]thiazol-2-yl)-3-chlorobenzamide: Features a chlorine atom, which can influence its chemical behavior and interactions.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYVUOHIZDBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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